

Physicochemical properties of OTNE - 13C3

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Compound of Interest

Compound Name: OTNE - 13C3

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An In-depth Technical Guide to the Physicochemical Properties of OTNE-13C3

Introduction

OTNE (1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone), commercially known as Iso E Super, is a synthetic fragrance ingredient widely used in cosmetics and laundry products. Its isotopically labeled analog, OTNE-13C3, is a crucial tool for researchers, scientists, and drug development professionals. Stable isotope labeling, where one or more atoms in a molecule are replaced with their heavy isotopes (in this case, Carbon-13), is a technique used to trace the passage of a compound through a chemical reaction or metabolic pathway.^[1]

OTNE-13C3 is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The incorporation of heavy isotopes makes the molecule easily distinguishable from its unlabeled counterpart by mass spectrometry, without significantly altering its chemical and physical properties. This allows for precise and accurate quantification of the unlabeled OTNE in complex matrices. This guide provides a comprehensive overview of the known physicochemical properties of OTNE and its 13C3-labeled variant, along with a representative experimental protocol for determining a key property.

Chemical Identity

The fundamental properties of OTNE and its isotopically labeled form are summarized below. OTNE itself is a multi-constituent isomer mixture.^[2]

Property	OTNE	OTNE-13C3
Synonyms	Iso E Super, Octahydro-tetramethyl-naphthalenyl-ethanone	Ethanone, 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-13C3
Chemical Formula	C16H26O[2]	C13 13C3H26O[3][4]
Molecular Weight	234.38 g/mol [2][5]	237.36 g/mol [3][4]
Appearance	Colorless to pale yellow liquid[2]	Not specified, assumed to be similar to OTNE

Physicochemical Properties

The physicochemical properties of OTNE-13C3 are expected to be nearly identical to those of the unlabeled OTNE, as the substitution of three 12C atoms with 13C atoms results in a negligible change in the macroscopic physical and chemical characteristics. The following table summarizes the available experimental and calculated data for the primary isomers of OTNE.

[6]

Property	Value	Isomer(s)	Source
Boiling Point	110–117 °C @ 1.0–1.5 Torr	β-Isomer	[6]
312.2 ± 31.0 °C @ 760 Torr (Calculated)	β-Isomer	[6]	
311.4 ± 31.0 °C @ 760 Torr (Calculated)	α, γ-Isomers	[6]	
Vapor Pressure	5.38 × 10 ⁻⁴ Torr (Calculated)	β-Isomer	[6]
5.65 × 10 ⁻⁴ Torr (Calculated)	α, γ-Isomers	[6]	
Specific Gravity	0.96–0.97 @ 20°C	β-Isomer	[6]
Water Solubility	1.077 mg/L @ 25°C	β-Isomer	[6]
2.725 mg/L @ 25°C	α, γ-Isomers	[6]	
Bioconcentration Factor	3,720.25 (Calculated)	β-Isomer	[6]
4,449.43 (Calculated)	α-Isomer	[6]	
4,613.20 (Calculated)	γ-Isomer	[6]	
Log P	5.65	Not specified	[2]

Representative Experimental Protocol: Determination of Water Solubility

While a specific experimental protocol for determining the water solubility of OTNE-13C3 is not publicly available, the following procedure is a representative method based on the OECD Guideline 105 ("Water Solubility") flask-shaking method, suitable for compounds with low solubility.

Objective: To determine the water solubility of a test substance at a given temperature.

Materials:

- OTNE-13C3
- Reagent-grade water (e.g., Milli-Q or equivalent)
- Glass flasks with low-adsorption surfaces and airtight stoppers
- Constant temperature water bath or shaker
- Centrifuge capable of maintaining a constant temperature
- Analytical instrumentation for quantification (e.g., LC-MS/MS)
- Calibrated analytical balance
- Volumetric flasks and pipettes

Procedure:

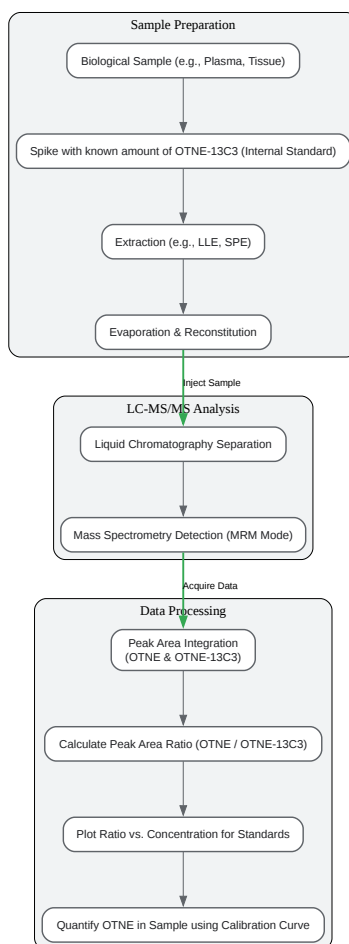
- Preparation of the Test Solution:
 - Add an excess amount of OTNE-13C3 to several glass flasks. The excess is necessary to ensure that a saturated solution is achieved.
 - Fill the flasks with a known volume of reagent-grade water.
 - Seal the flasks to prevent evaporation.
- Equilibration:
 - Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
 - Agitate the flasks at a constant speed for a period sufficient to reach equilibrium. For substances with low solubility, this may take 24 to 48 hours. A preliminary test should be conducted to determine the time to reach equilibrium by taking measurements at different

time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the aqueous phase remains constant.

- Phase Separation:
 - After equilibration, transfer the flasks to a centrifuge with temperature control set to the same temperature as the shaker bath.
 - Centrifuge the samples at a sufficient speed and duration to separate the undissolved OTNE-13C3 from the aqueous phase.
- Sampling and Analysis:
 - Carefully remove an aliquot of the clear, supernatant aqueous phase from each flask, ensuring no undissolved particles are transferred.
 - Prepare a series of calibration standards of OTNE-13C3 in a suitable solvent.
 - Analyze the samples and calibration standards using a validated analytical method, such as LC-MS/MS, to determine the concentration of OTNE-13C3 in the aqueous phase.
- Data Interpretation:
 - The water solubility is reported as the mean concentration from at least three replicate flasks. The results should be expressed in mg/L or mol/L at the specified temperature.

Application Workflow: Use as an Internal Standard

The primary application of OTNE-13C3 is as an internal standard for the quantification of unlabeled OTNE in various samples. The following diagram illustrates a typical workflow for this application using LC-MS/MS.



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Caption: Workflow for quantification of OTNE using OTNE-13C3 as an internal standard.

This workflow demonstrates how the known concentration of the added OTNE-13C3 is used to correct for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate and precise measurement of the native OTNE in the sample.

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